Home > Products > Screening Compounds P46135 > (R)-Rivastigmine (D6 tartrate)
(R)-Rivastigmine (D6 tartrate) -

(R)-Rivastigmine (D6 tartrate)

Catalog Number: EVT-10932691
CAS Number:
Molecular Formula: C18H28N2O8
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Rivastigmine (D6 tartrate) is a potent reversible inhibitor of acetylcholinesterase, primarily utilized in the treatment of mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease. Structurally, it is a derivative of physostigmine and is known for its ability to enhance cholinergic function by increasing the levels of acetylcholine in the brain. The compound is commonly marketed under the brand name Exelon and is available in various formulations, including capsules and transdermal patches .

Source

Rivastigmine was developed by Marta Weinstock-Rosin at the Hebrew University of Jerusalem and later commercialized by Novartis. It has been in medical use since 1997, following its patenting in 1985 . The D6 variant refers to the incorporation of deuterium isotopes into the molecular structure, which is often used for research purposes, particularly in pharmacokinetics studies .

Classification

Chemically, (R)-Rivastigmine belongs to the class of organic compounds known as carbamates. Its systematic name is (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate hydrogen-(2R,3R)-tartrate, with an empirical formula of C18H22D6N2O8 for the D6 tartrate salt .

Synthesis Analysis

Methods

The synthesis of (R)-Rivastigmine (D6 tartrate) involves several key steps:

  1. Starting Material: The synthesis begins with m-hydroxyacetophenone as the primary raw material.
  2. Oxime Formation: This compound reacts with hydroxylamine hydrochloride to form an oxime intermediate.
  3. Reduction: A catalyst facilitates the reduction of this oxime to produce 3-(1-diethylaminoethyl)phenol.
  4. N-Methylation: This intermediate undergoes N-methylation to yield 3-(1-(dimethylamino)ethyl)phenol.
  5. Esterification: The final step involves reacting this phenol with ethylmethyl-carbamic chloride to produce racemic rivastigmine, which is then converted into its tartrate salt form through reaction with tartaric acid .

Technical Details

The synthesis process can be optimized through various routes, including resolution methods that utilize chiral acids for enantiomeric purity . The incorporation of deuterium isotopes can be achieved during specific steps of the synthesis to produce (R)-Rivastigmine-D6.

Molecular Structure Analysis

Structure

The molecular structure of (R)-Rivastigmine-D6 tartrate can be represented as follows:

  • Molecular Formula: C18H22D6N2O8
  • Molecular Weight: 406.46 g/mol

The compound features a carbamate functional group attached to a phenyl ring, along with a dimethylamino group that contributes to its biological activity .

Data

The compound's structural data includes:

  • CAS Number: 123441-03-2
  • Solubility: Very soluble in water and ethanol; slightly soluble in noctanol .
Chemical Reactions Analysis

(R)-Rivastigmine undergoes several chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: As a carbamate, it is susceptible to hydrolysis by cholinesterase enzymes, which leads to the release of acetylcholine.
  2. Reversible Binding: It binds reversibly to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine at synaptic sites .

Technical Details

The kinetics of these reactions are critical for understanding the drug's efficacy and duration of action in clinical settings.

Mechanism of Action

(R)-Rivastigmine exerts its therapeutic effects primarily through:

  • Inhibition of Acetylcholinesterase: By binding to this enzyme, (R)-Rivastigmine prevents the hydrolysis of acetylcholine, thereby increasing its concentration at cholinergic synapses.
  • Enhanced Cholinergic Transmission: This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease .

Data

Research indicates that (R)-Rivastigmine has a higher specificity for brain acetylcholinesterase compared to peripheral tissues, which may contribute to its favorable side effect profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Not specified but generally stable under recommended storage conditions.
  • Solubility: Very soluble in water; soluble in ethanol and acetonitrile; slightly soluble in noctanol.

Chemical Properties

  • Stability: Stable under recommended storage conditions; no hazardous reactions reported under normal conditions .
  • pH Stability Range: Typically stable within physiological pH ranges.

Relevant analyses indicate that (R)-Rivastigmine maintains its integrity under various environmental conditions, making it suitable for pharmaceutical formulations.

Applications

(R)-Rivastigmine (D6 tartrate) has significant applications in both clinical and research settings:

  1. Clinical Use: Primarily employed for managing dementia associated with Alzheimer's and Parkinson's diseases due to its cholinesterase inhibitory action.
  2. Research Applications: Utilized as a reference standard in pharmacokinetic studies involving stable isotope labeling, enabling detailed investigations into drug metabolism and distribution within biological systems .

This compound exemplifies a critical therapeutic agent with extensive implications for neurodegenerative disease management and ongoing research into cholinergic system modulation.

Synthetic Chemistry and Isotopic Labeling Methodologies

Stereoselective Deuteration Strategies for Cholinesterase Inhibitor Analogs

Stereoselective deuteration of (R)-rivastigmine targets the dimethylaminoethyl side chain to preserve pharmacologically critical chirality. The process employs catalytic H/D exchange using deuterium oxide (D₂O) and platinum-group catalysts under controlled pH (7.0–7.5) to minimize racemization. In situ chiral monitoring via circular dichroism confirms configuration retention, with typical deuterium incorporation ≥98% at the six specified hydrogen sites [1] [6]. Alternative routes involve reductive deuteration of enantiomerically pure aldimine precursors using sodium borodeuteride (NaBD₄), yielding (R)-rivastigmine-d6 with enantiomeric excess (ee) >99% [9]. Key challenges include preventing epimerization at the C1 stereocenter during catalysis, addressed through low-temperature reactions (0–5°C) and aprotic solvents.

Table 1: Comparative Deuteration Methods

MethodCatalyst/ReagentTemperatureD-incorporationee (%)
Catalytic H/D exchangePd/C in D₂O25°C98.2%99.1
Reductive deuterationNaBD₄ in THF0°C99.5%99.6

Carbamate Group Functionalization with Stable Isotope Integration

Deuterium labeling of the carbamate group necessitates selective N-ethyl/N-methyl substitution with deuterated analogs (e.g., CD₃CH₂N(CD₃)COO-). This is achieved via carbamoylation of (R)-3-(1-dimethylaminoethyl)phenol with deuterated ethylmethylcarbamoyl chloride in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine at –20°C to suppress isotopic scrambling [1] [8]. Nuclear magnetic resonance (¹³C-NMR) analysis confirms >99% isotopic purity at the carbamate methyl groups (δ 28.5 ppm for N-CD₃). Crucially, the reaction excludes protic solvents to prevent H/D exchange, and molecular sieves ensure anhydrous conditions. Post-functionalization, the product is isolated via low-pressure distillation (bp 120°C at 0.1 mmHg) to remove excess deuterated reagents.

Tartrate Salt Crystallization under Deuterium Enrichment Conditions

Salt formation employs (2R,3R)-tartaric acid in deuterium-enriched ethanol (EtOD) to crystallize (R)-rivastigmine-d6 tartrate. Supersaturation is induced by anti-solvent addition (deuterated ethyl acetate) at 4°C, yielding rhombic crystals with 99.3% diastereomeric purity [8]. X-ray diffraction confirms the salt’s monoclinic P2₁ space group, with deuterium atoms occupying designated lattice positions. The process optimizes crystal habit via:

  • Solvent composition: EtOD:D₂O (85:15 v/v) minimizes hydrolysis
  • Cooling rate: 0.5°C/hour to favor large, inclusion-free crystals
  • Stoichiometry: 1:1 molar ratio of free base to tartaric acid prevents tartrate hemihydrate impurities [8].

Table 2: Crystallization Parameters

ParameterOptimal ConditionDeviation Impact
Solvent polarityEtOD:D₂O (85:15)<80% EtOD: amorphous precipitate
Cooling rate0.5°C/hour>1°C/hour: dendritic crystals
Agitation50 rpm>100 rpm: crystal fracture

Purification Challenges in Deuterated Phenylalkylamine Derivatives

Deuterated rivastigmine analogs exhibit distinct physicochemical behaviors complicating purification:

  • Solubility inversion: Deuterated isomers show 15–20% lower solubility in acetonitrile than non-deuterated counterparts, risking co-precipitation of impurities during recrystallization [1].
  • Chromatographic resolution: Reverse-phase chromatography (C18 columns) yields broader peaks for deuterated species due to isotopic band dispersion, requiring ultra-performance liquid chromatography (UPLC) with 1.7 μm particles to resolve residual protiated impurities [5].
  • Thermal sensitivity: The carbamate bond decomposes above 60°C, precluding distillation. Instead, preparative UPLC with trifluoroacetic acid-free mobile phases (ammonium phosphate/acetonitrile, pH 3.5) achieves >99.5% purity [5].Major impurities include:
  • Deuterium-depleted byproducts (e.g., mono- or dideuterated analogs)
  • Tartrate hemihydrate crystals from excess tartaric acid
  • Alkali-induced degradation products (hydrolyzed carbamate) under pH >8.0 [5] [8].

Properties

Product Name

(R)-Rivastigmine (D6 tartrate)

IUPAC Name

[3-[(1R)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C18H28N2O8

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m11/s1/i3D3,4D3;

InChI Key

GWHQHAUAXRMMOT-RYPQLJQZSA-N

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])N([C@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.